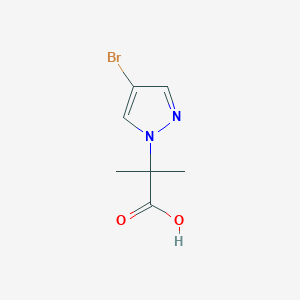

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLFWTVMKIZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[1][2][3] This guide details a robust and efficient two-step synthetic pathway, commencing with the N-alkylation of 4-bromopyrazole followed by ester hydrolysis. We will delve into the mechanistic underpinnings of each reaction, provide validated experimental protocols, and present data in a clear, accessible format. The causality behind experimental choices is explained to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in the development of modern pharmaceuticals.[4] Its unique electronic properties and the capacity for diverse substitutions on the ring system make it a versatile building block for creating novel therapeutic agents.[1] The metabolic stability of pyrazole derivatives is a key factor contributing to their increasing presence in newly approved drugs and clinical candidates.[3] The target molecule, this compound, incorporates a synthetically versatile bromine atom, which can serve as a handle for further molecular elaboration through cross-coupling reactions, and a carboxylic acid moiety, which can participate in various biological interactions.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence. The retrosynthetic analysis, depicted below, identifies the key disconnection at the carboxylic acid, leading back to the corresponding ethyl ester. This ester, in turn, is derived from the N-alkylation of 4-bromopyrazole with a suitable electrophile.

Sources

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS number

An In-Depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 917569-72-3), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, presents a detailed, mechanistically-grounded synthetic pathway, and explores its potential applications as a scaffold or intermediate in the development of novel therapeutic agents. The guide is structured to provide both foundational knowledge and actionable protocols for scientists working in pharmaceutical research and development.

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly sought-after bioisostere for other aromatic rings like benzene or imidazole.[2] The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

This compound is a compound of particular strategic interest. It combines three key structural motifs:

-

A 4-Bromopyrazole Core: The bromine atom at the 4-position is not merely a substituent; it is a versatile synthetic handle. It serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

A Gem-Dimethylpropanoic Acid Side Chain: The gem-dimethyl substitution on the carbon alpha to the carboxylic acid can confer metabolic stability by sterically hindering enzymatic degradation. The carboxylic acid itself provides a crucial anchor for hydrogen bonding interactions with biological targets and serves as a key polar group to modulate solubility.

-

N1-Substitution: The linkage at the N1 position of the pyrazole ring directs the geometry of the side chain, influencing how the molecule presents its functional groups to a target protein.

This guide will deconstruct the synthesis and potential utility of this molecule, providing the technical foundation necessary for its effective application in drug design programs.

Physicochemical and Structural Characteristics

The fundamental identity and properties of the title compound are summarized below. These data are essential for experimental design, characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 917569-72-3 | [4] |

| Molecular Formula | C₇H₉BrN₂O₂ | [4] |

| Molecular Weight | 233.1 g/mol | [4] |

| Canonical SMILES | CC(C)(C(=O)O)N1C=C(C=N1)Br | [4] |

| IUPAC Name | This compound | |

| Synonyms | 2-(4-bromo-pyrazol-1-yl)-2-methyl-propionic acid | [5] |

Structural Diagram

The 2D structure of the molecule highlights the key functional groups discussed.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

While direct literature preparations for this exact molecule are sparse, a robust and logical synthetic route can be designed based on well-established chemical principles for N-alkylation of pyrazoles and subsequent ester hydrolysis. The proposed pathway is efficient and utilizes commercially available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward two-step synthesis starting from 4-bromopyrazole and an appropriate propanoate electrophile.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves two primary transformations:

-

Step 1: N-Alkylation. 4-Bromopyrazole is deprotonated with a suitable base to form the pyrazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate in an Sₙ2 reaction to form the N1-alkylated ester intermediate.

-

Causality: The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is critical. NaH ensures complete and irreversible deprotonation of the pyrazole N-H, maximizing the concentration of the nucleophile. DMF effectively solvates the sodium cation without interfering with the nucleophile. The reaction proceeds preferentially at the N1 position due to electronic and steric factors.

-

-

Step 2: Saponification (Ester Hydrolysis). The resulting ester is hydrolyzed to the target carboxylic acid using a strong base like sodium hydroxide (NaOH) in a protic solvent mixture (e.g., water/ethanol). The reaction proceeds via nucleophilic acyl substitution. A final acidic workup protonates the carboxylate salt to yield the desired product.

-

Causality: Saponification is a robust and high-yielding method for ester cleavage. The use of a co-solvent like ethanol ensures the solubility of the organic ester in the aqueous base. The final acidification step is essential to isolate the neutral carboxylic acid, which is typically a solid that can be purified by recrystallization.

-

Caption: Proposed two-step forward synthesis workflow.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for building more complex molecules with therapeutic potential.

-

Scaffold for Library Synthesis: The 4-bromo position is primed for diversification. Using high-throughput parallel synthesis, researchers can react this intermediate with a large array of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a library of novel compounds. This is a cornerstone of modern hit-to-lead optimization.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 233.1 g/mol , this molecule fits within the "Rule of Three" criteria for a fragment. It can be used in fragment screening campaigns to identify initial low-affinity hits against a protein target. The bromo- and carboxyl- groups then provide clear vectors for fragment evolution and linking.

-

Probing Structure-Activity Relationships (SAR): In an established drug discovery program, replacing an existing phenyl or other aromatic ring with the 4-substituted pyrazole derived from this intermediate can lead to significant improvements in potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Pyrazole-containing compounds have shown promise in oncology and as anti-inflammatory agents.[1]

Experimental Protocol: Representative Synthesis

This protocol describes a self-validating system for the synthesis of the title compound. Each step includes criteria for assessing completion and purity.

Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3 x 10 mL) to remove the oil, then suspend the NaH in dry DMF (50 mL).

-

Addition of Pyrazole: Cool the suspension to 0°C in an ice bath. Dissolve 4-bromopyrazole (1.0 eq) in dry DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.

-

Causality: Slow addition at 0°C controls the exothermic reaction and the evolution of hydrogen gas.

-

-

Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the sodium pyrazolide should result in a clear or slightly hazy solution.

-

Addition of Electrophile: Cool the mixture back to 0°C. Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed.

-

Workup: Carefully quench the reaction by pouring it into ice-cold water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester product.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio, 40 mL).

-

Addition of Base: Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.

-

Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.

-

Workup and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.

-

Causality: Protonation of the sodium carboxylate salt renders it insoluble in water, allowing for isolation by filtration.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

-

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care. It is predicted to be a skin and eye irritant.[6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. Brominated organic compounds should be handled as potential irritants.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for modern drug discovery. Its combination of a privileged pyrazole core, a synthetically tractable bromo-handle, and a metabolically-shielded carboxylic acid side chain makes it an ideal starting point for the synthesis of novel chemical entities. The robust synthetic pathway outlined in this guide provides a clear and reproducible method for its preparation, enabling its broad application in SAR exploration, fragment-based screening, and lead optimization campaigns across various therapeutic areas, including oncology and inflammatory diseases. Future research will likely focus on leveraging this intermediate to build libraries of diverse compounds and explore their biological activities against a range of high-value protein targets.

References

-

Fisher Scientific. (n.d.). Chemical Label: 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link][6]

-

PubChemLite. (n.d.). 2-(4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)-2-methylpropanoic acid. Retrieved from [Link][7]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link][8]

-

Medium. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from [Link][3]

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link][9]

-

PubChem. (n.d.). 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid. Retrieved from [Link][10]

-

Ansari, M. F., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link][1]

-

Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link][2]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link][12]

-

ResearchGate. (2021). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Retrieved from [Link][13]

-

MDPI. (2017). 4D-QSAR: Perspectives in Drug Design. MDPI. Retrieved from [Link][14]

-

PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. Retrieved from [Link][15]

-

PubMed Central. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. Retrieved from [Link][16]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 917569-72-3 | SLB56972 [biosynth.com]

- 5. 2-(4-BROMO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID CAS#: [m.chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. PubChemLite - 2-(4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)-2-methylpropanoic acid (C9H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 10. 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid | C10H11BrO2S | CID 1502012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

This guide provides a comprehensive overview of the synthetic route to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation of this and similar pyrazole-containing compounds.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a 4-bromopyrazole moiety, which serves as a versatile handle for further functionalization via cross-coupling reactions, and a gem-dimethylpropanoic acid side chain, a common feature in pharmacologically active compounds that can enhance metabolic stability. This guide will detail a robust and reproducible synthetic pathway to this important intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection lies at the pyrazole nitrogen-carbon bond, leading to two primary starting materials: 4-bromopyrazole and a suitable derivative of 2-methylpropanoic acid. The forward synthesis, therefore, involves the N-alkylation of 4-bromopyrazole followed by the hydrolysis of an ester protecting group.

Caption: Retrosynthetic analysis of the target molecule.

The overall synthetic workflow can be summarized in the following three key stages:

-

Bromination of 1H-Pyrazole: Synthesis of the key intermediate, 4-bromopyrazole.

-

N-Alkylation of 4-Bromopyrazole: Coupling of 4-bromopyrazole with an electrophilic side chain precursor.

-

Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid product.

Experimental Protocols

Stage 1: Synthesis of 4-Bromopyrazole

The preparation of 4-bromopyrazole is achieved through the electrophilic bromination of 1H-pyrazole using N-bromosuccinimide (NBS) as the bromine source. This method is generally preferred over the use of elemental bromine due to its milder reaction conditions and easier handling.[1]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq.) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude 4-bromopyrazole by column chromatography on silica gel or recrystallization.

| Reagent | Molar Eq. | Purity | Supplier |

| 1H-Pyrazole | 1.0 | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide | 1.05 | ≥98% | Sigma-Aldrich |

| Dimethylformamide | - | Anhydrous | Sigma-Aldrich |

Table 1: Reagents for the synthesis of 4-bromopyrazole.

Stage 2: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

The N-alkylation of 4-bromopyrazole is a crucial step that introduces the 2-methylpropanoate side chain. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate.[2][3]

Protocol:

-

To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (ACN), add 4-bromopyrazole (1.0 eq.).

-

Add ethyl 2-bromo-2-methylpropanoate (1.2 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate by flash column chromatography on silica gel.

| Reagent | Molar Eq. | Purity | Supplier |

| 4-Bromopyrazole | 1.0 | ≥98% | Synthesized in Stage 1 |

| Ethyl 2-bromo-2-methylpropanoate | 1.2 | ≥98% | Sigma-Aldrich |

| Potassium Carbonate | 2.0 | Anhydrous | Sigma-Aldrich |

| Acetonitrile | - | Anhydrous | Sigma-Aldrich |

Table 2: Reagents for the N-alkylation reaction.

Stage 3: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be readily achieved under basic conditions followed by acidification.[4]

Protocol:

-

Dissolve ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

| Reagent | Molar Eq. | Purity | Supplier |

| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | 1.0 | ≥95% | Synthesized in Stage 2 |

| Lithium Hydroxide Monohydrate | 2.0 | ≥98% | Sigma-Aldrich |

| Tetrahydrofuran | - | Reagent Grade | Sigma-Aldrich |

| Hydrochloric Acid | - | 1 M | Sigma-Aldrich |

Table 3: Reagents for the hydrolysis reaction.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the target molecule.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of each compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide has outlined a reliable and efficient three-step synthesis of this compound from commercially available starting materials. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. The versatility of the 4-bromopyrazole moiety allows for further elaboration, making the title compound a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

References

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). In ScienceDirect. Retrieved January 6, 2026, from [Link]

-

Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84–86. [Link]

-

Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(16), 8827–8854. [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

Experimental Methods 1. Bromination Methods. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

- Process for the preparation of pyrazole carboxylic acid derivatives. (2014).

-

2-(4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)-2-methylpropanoic acid. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(10), 2548. [Link]

-

amine 5g. (n.d.). Dana Bioscience. Retrieved January 6, 2026, from [Link]

-

Nguyen, V. H., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules, 26(11), 3290. [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). DiVA portal. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(19), 4597-4602. [Link]

-

Carboxylic Acids and Their Derivatives. (n.d.). Cengage. Retrieved January 6, 2026, from [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(40), 26369-26383. [Link]

-

Abdel-Wahab, B. F., et al. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 53(4), 1136-1142. [Link]

Sources

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for an aryl group, enhance the lipophilicity and solubility of drug candidates.[3] This inherent versatility has led to the development of a wide array of pharmaceuticals targeting a broad spectrum of diseases.[3][4] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors for cancer therapy, receptor antagonists for metabolic disorders, and phosphodiesterase inhibitors for erectile dysfunction.[1] This guide will provide a comprehensive exploration of the core mechanisms of action of pyrazole-containing compounds, supported by detailed case studies of prominent drugs, an examination of the structure-activity relationships that govern their function, and an overview of the experimental methodologies used to elucidate their biological activity.

The Chemical Foundation: Structure and Synthesis of Pyrazoles

The pyrazole ring system is an aromatic, five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[5] This structure is planar and possesses 4π-electrons and a lone pair of electrons from one of the nitrogen atoms that delocalize with the π-electrons, contributing to its aromatic character.[5]

The synthesis of the pyrazole nucleus is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[6][7] Variations of this approach, such as the reaction of α,β-unsaturated ketones with hydrazines, also yield pyrazole derivatives.[4] The specific substituents on the pyrazole ring can be readily modified by selecting appropriately substituted starting materials, allowing for the generation of diverse chemical libraries for drug discovery programs.[4][5]

Case Studies in Mechanism of Action

To illustrate the diverse mechanisms of action of pyrazole-containing compounds, we will examine three well-characterized drugs: Celecoxib, Rimonabant, and Sildenafil.

Celecoxib: Selective COX-2 Inhibition for Anti-inflammatory Action

Celecoxib, marketed as Celebrex, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9][10] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[10][11] There are two major isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.[10]

The selective inhibition of COX-2 by celecoxib is attributed to its chemical structure. The diaryl-substituted pyrazole core of celecoxib, with a sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme, which has a larger and more flexible binding pocket compared to COX-1.[8][10][12] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[9][10]

Beyond its anti-inflammatory effects, celecoxib has also been investigated for its anti-cancer properties, which may involve the induction of apoptosis and cell cycle arrest.[11]

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Rimonabant: Cannabinoid Receptor 1 Antagonism for Metabolic Regulation

Rimonabant is a selective antagonist of the cannabinoid receptor 1 (CB1).[13][14][15] The endocannabinoid system, which includes the CB1 and CB2 receptors, plays a crucial role in regulating appetite, energy balance, and metabolism.[13] CB1 receptors are predominantly found in the central nervous system and peripheral tissues such as adipose tissue, the liver, and muscles.[13]

Rimonabant acts by binding to and blocking the activation of CB1 receptors by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[13] This blockade of CB1 signaling in the hypothalamus reduces appetite and food intake.[13] In peripheral tissues, CB1 antagonism by rimonabant leads to decreased fat storage (lipogenesis) and increased fat breakdown (lipolysis) in adipose tissue, and improved glucose uptake in muscle.[13] While effective in promoting weight loss and improving metabolic parameters, Rimonabant was withdrawn from the market due to serious psychiatric side effects.[13] Some studies suggest that Rimonabant can also act as an inverse agonist, meaning it can inhibit the basal activity of the CB1 receptor in the absence of an agonist.[16][17]

Caption: Dual central and peripheral mechanism of Rimonabant via CB1 receptor antagonism.

Sildenafil: PDE5 Inhibition for Vasodilation

Sildenafil, sold under the brand name Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19][20][21] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[18][19]

During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase to increase the production of cGMP.[18] Elevated levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and an erection.[19] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[19] By blocking the degradation of cGMP, sildenafil enhances and prolongs the smooth muscle relaxation and vasodilation initiated by sexual stimulation.[18][19] It is important to note that sildenafil does not cause an erection without sexual stimulation, as the NO/cGMP pathway must first be activated.[19]

Caption: Sildenafil's mechanism of action as a PDE5 inhibitor in the erectile pathway.

Structure-Activity Relationships (SAR) of Pyrazole Derivatives

The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[22][23] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these drug candidates.

For example, in the case of pyrazole-based cannabinoid receptor antagonists like rimonabant, key structural features for potent and selective CB1 antagonistic activity have been identified:

-

A para-substituted phenyl ring at the 5-position.[24][25][26]

-

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[24][25][26]

Similarly, for pyrazole-based kinase inhibitors, specific substitutions are engineered to target the ATP-binding pocket of the kinase, leading to inhibition of its catalytic activity.[27][28][29] The pyrazole ring itself can act as a scaffold that correctly orients these substituents for optimal interaction with the target protein.[3]

Table 1: Summary of Key Structural Features and Their Impact on the Activity of Pyrazole-Containing Drugs

| Drug Class | Key Structural Feature | Position on Pyrazole Ring | Impact on Activity |

| COX-2 Inhibitors | Sulfonamide side chain | Attached to a phenyl group at N1 | Confers selectivity for COX-2[8][12] |

| CB1 Antagonists | Para-substituted phenyl | 5-position | Potent antagonistic activity[24][25] |

| Carboxamido group | 3-position | Essential for binding[24][25] | |

| 2,4-dichlorophenyl | 1-position | Optimal for binding affinity[25] | |

| Kinase Inhibitors | Varies depending on the target kinase | Typically at positions 1, 3, and 5 | Dictates potency and selectivity[27][29] |

Experimental Protocols for Elucidating Mechanism of Action

Determining the precise mechanism of action of a pyrazole-containing compound requires a combination of in vitro and in vivo experimental techniques.

Enzyme Inhibition Assays

For compounds targeting enzymes, such as kinase inhibitors or COX inhibitors, enzyme inhibition assays are fundamental.[30][31][32] These assays measure the effect of the compound on the catalytic activity of the target enzyme.

Step-by-Step Methodology for a Typical Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare a buffer solution, the purified target enzyme, the enzyme's substrate, and the pyrazole-containing inhibitor at various concentrations.

-

Assay Setup: In a multi-well plate, combine the enzyme, buffer, and varying concentrations of the inhibitor.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a specific temperature for a defined period.

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency.[32] Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[30][33]

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Receptor Binding Assays

For compounds that target receptors, such as Rimonabant, receptor binding assays are employed to determine the affinity and selectivity of the compound for its target.[34][35][36][37][38] These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.

Step-by-Step Methodology for a Competitive Receptor Binding Assay:

-

Preparation of Receptor Source: Prepare cell membranes or purified receptors that express the target receptor.

-

Assay Setup: In a multi-well plate, combine the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled pyrazole-containing compound.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand, often by filtration.[34]

-

Quantification: Measure the amount of bound labeled ligand.

-

Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled pyrazole compound. This allows for the determination of the IC50, which can be used to calculate the binding affinity (Ki) of the compound for the receptor.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a drug-target complex at atomic resolution.[39][40][41][42][43] This provides invaluable insights into the precise binding mode of the pyrazole-containing compound and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its activity.[40][42] This information is instrumental in guiding the rational design and optimization of lead compounds.[39][41]

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its versatility has given rise to a diverse range of therapeutic agents with distinct and potent mechanisms of action. From the selective enzyme inhibition of Celecoxib and Sildenafil to the receptor antagonism of Rimonabant, pyrazole-containing compounds have made a significant impact on medicine. A thorough understanding of their mechanisms of action, guided by rigorous experimental evaluation and detailed structural analysis, will continue to drive the development of novel and improved pyrazole-based therapeutics for a wide range of diseases.

References

-

News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

-

PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Get Evidence. What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. [Link]

-

NCBI. Celecoxib - StatPearls. [Link]

-

Patsnap Synapse. What is the mechanism of Rimonabant?. [Link]

-

Patsnap Synapse. What is the mechanism of Celecoxib?. [Link]

-

MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

-

Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link]

-

PubMed. X-ray crystallography in drug discovery. [Link]

-

ClinPGx. celecoxib. [Link]

-

Wikipedia. Celecoxib. [Link]

-

Wikipedia. Sildenafil. [Link]

-

PubMed. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. [Link]

-

ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. [Link]

-

YouTube. synthesis of pyrazoles. [Link]

-

Wikipedia. PDE5 inhibitor. [Link]

-

Drug Discovery and Development. Crystallography Illuminates Drug Targets. [Link]

-

ResearchGate. The mechanism of action of sildenafil and its subsequent potential.... [Link]

-

PubMed. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. [Link]

-

ResearchGate. Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.. [Link]

-

Medical News Today. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more. [Link]

-

ResearchGate. Rimonabant - A selective CB1 antagonist. [Link]

-

ACS Publications. Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]

-

Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

-

Britannica. Pyrazole | Heterocyclic, Aromatic, Five-Membered. [Link]

-

OMICS Online. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

PMC. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. [Link]

-

Slideshare. Unit 4 Pyrazole | PDF. [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

Millipore Sigma. Receptor Binding Assays - Multiwell Plates. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

AHA Journals. Inhibitors of Protein Kinase Signaling Pathways. [Link]

-

IHP. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

-

ResearchGate. Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).. [Link]

-

PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

SciSpace. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). [Link]

-

Bentham Science. An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

-

NCBI. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

-

NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

Creative Biolabs. Receptor Ligand Binding Assay. [Link]

-

PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. youtube.com [youtube.com]

- 7. Unit 4 Pyrazole | PDF [slideshare.net]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. ClinPGx [clinpgx.org]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 14. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Sildenafil - Wikipedia [en.wikipedia.org]

- 20. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 21. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]

- 22. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 34. merckmillipore.com [merckmillipore.com]

- 35. giffordbioscience.com [giffordbioscience.com]

- 36. Receptor-Ligand Binding Assays [labome.com]

- 37. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 39. creative-biostructure.com [creative-biostructure.com]

- 40. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 42. migrationletters.com [migrationletters.com]

- 43. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Ascendant Role of Bromo-Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. The strategic incorporation of bromine atoms onto this privileged heterocyclic core has emerged as a powerful approach to modulate and enhance biological activity. This technical guide provides an in-depth exploration of the multifaceted biological activities of bromo-pyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will dissect the mechanistic underpinnings of their therapeutic actions, furnish detailed experimental protocols for their evaluation, and present key quantitative data to inform future drug development endeavors. This document is designed to serve as a comprehensive resource, bridging synthetic chemistry with pharmacological application for researchers at the forefront of therapeutic innovation.

Introduction: The Strategic Significance of Bromination in Pyrazole Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs.[1][2][3] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. The introduction of a bromine atom, a halogen with unique electronic and steric properties, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Bromination can enhance binding affinity to target proteins, improve membrane permeability, and alter metabolic stability, often leading to a significant boost in therapeutic potency and selectivity.[4] This guide delves into the specific applications and biological consequences of this chemical modification.

Anticancer Activity: Targeting the Engines of Malignancy

Bromo-pyrazole derivatives have demonstrated significant promise as a new frontier in oncology research, exhibiting potent cytotoxic effects against a spectrum of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.[7]

Mechanism of Action: Dual Inhibition of Receptor Tyrosine Kinases

A prominent anticancer strategy for bromo-pyrazole derivatives involves the dual inhibition of key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] These receptors are pivotal in regulating cell growth, survival, and angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. By simultaneously blocking both pathways, these compounds can deliver a powerful one-two punch against cancer progression.

For instance, certain fused pyrazole derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2.[8] This dual-inhibition profile is a highly sought-after attribute in modern cancer therapeutics as it can potentially overcome resistance mechanisms associated with single-target agents.

Quantitative Data: Anticancer Potency

The efficacy of novel bromo-pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values are indicative of higher potency.

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| Compound 1 | HEPG2 (Liver) | EGFR/VEGFR-2 | 0.31 - 0.71 | [8] |

| Compound 3 | HEPG2 (Liver) | EGFR | 0.06 | [8] |

| Compound 9 | HEPG2 (Liver) | VEGFR-2 | 0.22 | [8] |

| Bromo-coumarin-pyrazole (P-03) | A-549 (Lung) | Not specified | 13.5 | [9] |

| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | Not specified | 5.8 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HEPG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Caption: Inhibition of EGFR and VEGFR-2 signaling by bromo-pyrazole derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.[4][10][11] The presence of chloro and bromo substituents, owing to their lipophilic properties, has been shown to enhance antimicrobial activity.[4]

Spectrum of Activity and Quantitative Data

The antimicrobial efficacy of bromo-pyrazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | Activity | Reference |

| Bromo-benzothiazolo pyrazolines | E. coli, P. aeruginosa, S. aureus | Active | [10] |

| Chloro/Bromo substituted pyrazoles | Staphylococcus aureus, Candida albicans | Potent activity | [4] |

| Pyrazole with Chloro substitution on styryl ring | Xanthomonas Campestris, Aspergillus Niger | More efficient | [11] |

| N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1Hpyrazole-4-carboxamide | Various phytopathogenic fungi | Greater efficacy than boscalid | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the bromo-pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Validation: The growth control should show distinct turbidity, and the sterility control should remain clear.

Experimental Workflow Visualization

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[12] Bromo-pyrazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[13][14]

Mechanism of Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[12][15] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors, such as the well-known drug Celecoxib (which contains a pyrazole core), offer the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12] Certain bromo-phenyl derivatives of substituted pyrazoles have been specifically studied for their anti-inflammatory activity.[13]

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The anti-inflammatory activity of bromo-pyrazole derivatives is often assessed in vivo using animal models, such as the carrageenan-induced paw edema model in rats.

| Compound Type | Animal Model | % Edema Inhibition | Reference |

| Substituted pyrazole derivative | Carrageenan-induced rat paw edema | ED50 = 65.6 µmol/kg | [14] |

| Aminosulfonyl-containing pyrazole | Carrageenan-induced rat paw edema | 87% | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, an irritant, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the bromo-pyrazole derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib).

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t.

Logical Relationship Diagram

Caption: Bromo-pyrazole derivatives inhibit inflammation by blocking COX-2.

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, bromo-pyrazole derivatives have shown potential in other domains:

-

Enzyme Inhibition: 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders.[16]

-

Neurodegenerative Diseases: Analogs with a para-bromophenyl group attached to the pyrazole ring have been shown to target metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase.[15]

Conclusion and Future Directions

Bromo-pyrazole derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of bromine has consistently demonstrated the ability to enhance a wide range of biological activities, from potent anticancer and antimicrobial effects to significant anti-inflammatory properties. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for researchers to build upon. Future research should focus on optimizing the structure-activity relationships of these compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further exploration of their potential in other therapeutic areas, such as neurodegenerative and metabolic diseases, is also warranted. The continued investigation of bromo-pyrazole derivatives holds immense potential for the development of next-generation therapeutics to address unmet medical needs.

References

- Time in Pasuruan, ID. (n.d.). Google.

- Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025, August 7). Vertex AI Search.

- Pharmacological Activity of Bromo-Phenyl Derivatives of Substituted Pyrazoles. (n.d.). Vertex AI Search.

- Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide. (n.d.). Benchchem.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Vertex AI Search.

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Vertex AI Search.

- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC - PubMed Central.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Vertex AI Search.

- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023, December 1). Biomedical and Pharmacology Journal.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Vertex AI Search.

- Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives". (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.

- Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (n.d.). PubMed.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.

- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.

- Synthesis and biological evaluation of novel pyrazole compounds. (2025, August 6). ResearchGate.

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (n.d.). PubMed.

- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). PMC - NIH.

- Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. (n.d.). Semantic Scholar.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. jchr.org [jchr.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. srrjournals.com [srrjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. ijarset.com [ijarset.com]

- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 15. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on a specific, highly functionalized pyrazole derivative, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, as a prototypical platform for analog development. We will provide an in-depth exploration of the strategic design, synthetic execution, and biological evaluation frameworks necessary for advancing this chemical series. Key structural motifs, including the C4-bromo substituent, the α-gem-dimethyl group, and the carboxylic acid, will be analyzed as points for diversification. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into creating novel chemical entities with optimized therapeutic potential.

Introduction: The Pyrazole Core and Rationale for Analog Development

Pyrazole and its derivatives are five-membered aromatic heterocycles that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4][5][6] The compound this compound integrates several key features that make it an attractive starting point for a drug discovery campaign:

-

The Pyrazole Scaffold : Serves as a versatile and synthetically tractable core. The two adjacent nitrogen atoms can act as both hydrogen bond donors (N1-H) and acceptors (N2), facilitating interactions with biological targets.[1]

-

The 4-Bromo Substituent : This halogen atom significantly influences the electronic properties of the pyrazole ring and provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

The α-Gem-Dimethyl Group : This structural motif is frequently employed by medicinal chemists to enhance potency, metabolic stability, and pharmacokinetic profiles.[7][8] It can enforce a specific conformation favorable for binding, limit rotation, and block sites of metabolism.[9][10]

-

The Carboxylic Acid : A common pharmacophore that can form strong ionic or hydrogen-bond interactions with key residues (e.g., arginine, lysine) in a target's active site.

The primary goal of developing structural analogs is to systematically probe the structure-activity relationship (SAR) and optimize the molecule's properties towards a desired therapeutic profile. This involves a multi-parameter optimization process targeting:

-

Potency & Efficacy : Enhancing the molecule's ability to interact with its biological target.

-

Selectivity : Minimizing off-target activities to reduce potential side effects.

-

ADME Properties : Improving Absorption, Distribution, Metabolism, and Excretion to ensure the compound reaches its target in sufficient concentration and for an appropriate duration.

-

Safety : Reducing any inherent toxicity.

This guide will detail the strategic and tactical approaches to achieving these goals through reasoned analog design.

Core Scaffold Synthesis and Diversification Logic

The development of a robust and flexible synthetic route to the core scaffold is paramount. It must be amenable to the introduction of diverse chemical functionalities at key positions.

Retrosynthetic Analysis and General Synthesis

The parent compound can be synthesized via a straightforward N-alkylation of 4-bromopyrazole with an appropriate α-bromoester, followed by saponification. This approach allows for modularity, where different pyrazoles and different α-haloesters can be combined to generate a wide array of initial analogs.

Caption: Retrosynthetic analysis of the core scaffold.

Detailed Experimental Protocol: Synthesis of the Parent Compound

Step 1: N-Alkylation of 4-Bromopyrazole

-

To a solution of 4-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).[11][12][13]

-

Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromo-2-methylpropanoate (1.1 eq) in DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.

Step 2: Saponification

-

Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Strategies for Structural Analog Development

Systematic modification of the core structure is essential for building a comprehensive SAR profile. The following sections outline key diversification strategies.

Caption: Key diversification points on the core scaffold.

Modification of the Pyrazole C4-Position (R1)

The C4-bromo group is an ideal handle for introducing diversity using palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling : Reacting the bromo-pyrazole with various aryl or heteroaryl boronic acids/esters can introduce bulky substituents to probe steric tolerance in the binding pocket.

-

Sonogashira Coupling : Introduction of alkynyl groups can be used to explore linear extensions and add rigidity.

-

Cyanation : Replacing bromine with a nitrile group (e.g., using Zn(CN)₂) can alter electronic properties and introduce a potential hydrogen bond acceptor.

-

Other Halogens : Synthesis of fluoro, chloro, or iodo analogs can fine-tune lipophilicity and electronic character.

Alterations to the α-Alkyl Moiety (R2)

The gem-dimethyl group profoundly impacts the molecule's conformation and metabolic stability.[7][8] Its modification can yield significant insights.

-

Cycloalkyl Groups : Replacing the two methyl groups with a cyclopropyl ring creates a spirocyclic center, which can lock the conformation and often improves metabolic stability and solubility. This can be achieved by using an α-bromo-cyclopropanecarboxylate in the initial alkylation step.

-

Varying Alkyl Size : Using analogs like ethyl 2-bromopropanoate (mono-methyl) or ethyl 2-bromo-2-ethylbutanoate can explore the steric limits of the binding pocket. The mono-methyl analog introduces a chiral center, which may require separation and testing of individual enantiomers.

-

Polar Groups : Introducing a single hydroxymethyl group (from serine-derived synthons) can enhance solubility and provide an additional hydrogen bonding vector.

Bioisosteric Replacement of the Carboxylic Acid (R3)

While essential for binding, a carboxylic acid group can sometimes lead to poor permeability or rapid metabolism. Replacing it with a bioisostere—a group with similar physicochemical properties—can overcome these liabilities.

| Bioisostere | Key Properties | Synthetic Precursor Example |

| Tetrazole | Acidic, metabolically stable, improved oral bioavailability. | Bromoacetonitrile (followed by cycloaddition with NaN₃) |

| Acyl Sulfonamide | Acidic, can form different hydrogen bond networks. | N-protected aminoacetaldehyde (followed by oxidation and sulfonylation) |

| Hydroxamic Acid | Can act as a metal chelator, different pKa. | Corresponding ester (reaction with hydroxylamine) |

| Hydroxyisoxazole | Rigidified acidic mimic, pKa similar to carboxylic acid. | β-ketoester derivative |

Framework for Biological Evaluation

A tiered screening approach is necessary to efficiently evaluate newly synthesized analogs. The specific assays will depend on the biological target, which for this class of compounds could potentially include nuclear receptors like PPARs, based on structural similarities to known agonists like GW501516.[14][15][16]

Caption: A tiered workflow for biological evaluation.